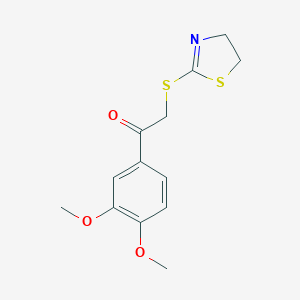![molecular formula C9H8N4O2S2 B269898 4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide](/img/structure/B269898.png)
4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thieno and thiazino ring fused to a purine core. The presence of the 8,8-dioxide group adds to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide typically involves multi-step reactions. One common method includes the reaction of 3,4-dibromosulfolane with thiouracils . The reaction conditions often require specific solvents and temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves scaling up the laboratory methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, and various oxidizing or reducing agents . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with DMAD can lead to the formation of thienoazocines .
Wissenschaftliche Forschungsanwendungen
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thieno and thiazino fused purines, such as:
Uniqueness
6a,7,9,9a-Tetrahydrothieno[3’,4’:5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide is unique due to its specific fusion of thieno and thiazino rings with a purine core and the presence of the 8,8-dioxide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8N4O2S2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
4λ6,7-dithia-1,9,11,13-tetrazatetracyclo[6.6.1.02,6.012,15]pentadeca-8,10,12(15),13-tetraene 4,4-dioxide |
InChI |
InChI=1S/C9H8N4O2S2/c14-17(15)1-5-6(2-17)16-9-7-8(10-3-11-9)12-4-13(5)7/h3-6H,1-2H2 |
InChI-Schlüssel |
FWTFLWHNCOSUFY-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)SC3=NC=NC4=C3N2C=N4 |
Kanonische SMILES |
C1C2C(CS1(=O)=O)SC3=NC=NC4=C3N2C=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-chloro-2-thienyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B269837.png)

![3-{[(4-Bromophenyl)sulfonyl]methyl}-6,7-dimethyl-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B269867.png)

![1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B269869.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269870.png)
![N-(2,6-dimethylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269871.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B269872.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269874.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269876.png)
![N-(5-chloro-2-pyridinyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B269877.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B269878.png)
![2-[2-[4-(2,2-dichlorocyclopropyl)phenyl]-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one](/img/structure/B269880.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269883.png)
